Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane
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Overview
Description
Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane is a high-purity chemical compound with a molecular weight of 309.4 g/mol . It is known for its versatility and is used in various scientific and industrial applications.
Chemical Reactions Analysis
Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane is utilized in a wide range of scientific research applications. It is used in chemistry for its unique properties and in biology and medicine for its potential therapeutic effects. The compound’s versatility makes it valuable in various industrial applications as well .
Comparison with Similar Compounds
Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane can be compared with other similar compounds, such as indole derivatives, which possess various biological activities including antiviral, anti-inflammatory, and anticancer properties . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds .
Properties
IUPAC Name |
(Z)-N-methoxy-7-methyl-3-(4-propan-2-ylphenyl)-7,8-dihydro-6H-cinnolin-5-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-12(2)14-5-7-15(8-6-14)17-11-16-18(21-20-17)9-13(3)10-19(16)22-23-4/h5-8,11-13H,9-10H2,1-4H3/b22-19- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLMYAOLFNVLY-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=NN=C(C=C2/C(=N\OC)/C1)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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